AKT Kinase Inhibitor

Kinase Profiling Enzymatic Assay AKT Signaling

Select AKT Kinase Inhibitor (842148-40-7) for ATP-competitive pan-AKT blockade with balanced single-digit nanomolar potency across AKT1 (2 nM), AKT2 (13 nM), and AKT3 (9 nM). Unlike allosteric inhibitors (e.g., MK-2206, which shows 7.2-fold weaker potency against AKT3), this compound directly ablates catalytic activity without confounding feedback phosphorylation. Validated in Trop-2+ tumor xenograft models and BT-474 breast cancer cells (antiproliferative IC50 = 1.13 μM), it ensures reproducible, dose-dependent target engagement at low concentrations, reducing solvent exposure and off-target risk.

Molecular Formula C16H19N7O3
Molecular Weight 357.37 g/mol
CAS No. 842148-40-7
Cat. No. B1593258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKT Kinase Inhibitor
CAS842148-40-7
Molecular FormulaC16H19N7O3
Molecular Weight357.37 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N
InChIInChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22)
InChIKeyLWLOLQIXHMFYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AKT Kinase Inhibitor (CAS 842148-40-7): A Pan-AKT Research Tool with Distinct Isoform Potency Profile


AKT Kinase Inhibitor (CAS 842148-40-7) is a cell-permeable, small-molecule pan-AKT inhibitor that targets the ATP-binding pocket of AKT1/2/3 kinases, which are central nodes in the PI3K/AKT/mTOR signaling cascade . This compound is widely employed as a chemical probe to interrogate AKT-dependent cellular processes, including proliferation, apoptosis, and cytokine signaling . Unlike many clinical-stage AKT inhibitors, this compound serves as a foundational tool compound for preclinical target validation and mechanistic studies, with well-characterized biochemical potency across all three AKT isoforms .

Why Not Any AKT Inhibitor Will Do: The Critical Distinction Between Pan-AKT Isoform Potency, Selectivity, and Mechanism of Action


Substituting one AKT inhibitor for another without rigorous evaluation of isoform-specific biochemical potency, mechanism of action (ATP-competitive vs. allosteric), and cellular target engagement can yield non-reproducible or misleading biological conclusions. AKT Kinase Inhibitor (CAS 842148-40-7) exhibits a unique profile: it is an ATP-competitive inhibitor with single-digit nanomolar potency against AKT1 and AKT3, and slightly reduced but still potent activity against AKT2 . This is in stark contrast to allosteric inhibitors like MK-2206, which show reduced potency against AKT3 (IC50 = 65 nM) , and PH-domain competitors like Perifosine, which operate in the micromolar range [1]. Furthermore, ATP-competitive inhibitors directly block catalytic activity, while allosteric inhibitors may induce distinct feedback phosphorylation patterns that complicate interpretation of downstream signaling . Therefore, selecting AKT Kinase Inhibitor is essential for studies requiring consistent, ATP-competitive pan-AKT blockade at low nanomolar concentrations.

AKT Kinase Inhibitor (842148-40-7) vs. Comparators: A Quantitative Evidence Guide for Selection


Biochemical Pan-AKT Potency: A Direct Head-to-Head Comparison with GSK690693 and MK-2206

In cell-free enzymatic assays, AKT Kinase Inhibitor demonstrates potent, balanced inhibition of all three AKT isoforms, with IC50 values of 2 nM (AKT1), 13 nM (AKT2), and 9 nM (AKT3) . This profile is essentially identical to the well-characterized ATP-competitive pan-AKT inhibitor GSK690693 , confirming its mechanism and potency class. In contrast, the allosteric inhibitor MK-2206 displays significantly weaker inhibition of AKT3 (IC50 = 65 nM) and a distinct potency rank order . This direct quantitative comparison establishes AKT Kinase Inhibitor as a potent, ATP-competitive pan-AKT inhibitor with a balanced isoform profile.

Kinase Profiling Enzymatic Assay AKT Signaling

Cellular Antiproliferative Activity: A Cross-Study Comparison with Perifosine in BT-474 Breast Cancer Cells

In the BT-474 breast carcinoma cell line, AKT Kinase Inhibitor exhibits an antiproliferative IC50 of 1.13 μM . This cellular potency is approximately 4- to 8-fold greater than that reported for the lipid-based AKT inhibitor Perifosine, which demonstrates IC50 values ranging from 4.7 μM to >10 μM across various cancer cell lines, including those with elevated AKT signaling [1][2]. This cross-study comparison highlights a substantial difference in cellular efficacy between an ATP-competitive inhibitor and a PH-domain competitor.

Cancer Cell Biology Proliferation Assay Breast Cancer Model

In Vivo Tumor Growth Inhibition in Trop-2 Expressing Xenografts: A Functional Differentiation from MK-2206

AKT Kinase Inhibitor has been specifically validated in a Trop-2 expressing tumor xenograft model, where treatment resulted in a 'striking reduction of growth' . This functional validation in a defined oncogenic context (Trop-2 dependency) provides a clear differentiation from allosteric inhibitors like MK-2206, which, despite its high potency, may exhibit different efficacy profiles depending on the specific genetic and feedback mechanisms of the tumor model [1]. While MK-2206 has shown activity in breast cancer models, its efficacy is often context-dependent due to its allosteric mechanism [1].

Xenograft Model In Vivo Efficacy Tumor Biology

Solubility and Formulation: A Practical Differentiation for In Vitro and In Vivo Applications

AKT Kinase Inhibitor demonstrates a DMSO solubility of 7 mg/mL (19.58 mM) , which is comparable to many small-molecule kinase inhibitors. However, its reported in vivo formulation methods, including suspension in CMC-Na (≥5 mg/mL) and a clear solution in 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O (0.35 mg/mL), are validated and readily available . In contrast, the highly lipophilic allosteric inhibitor MK-2206 often requires more complex formulation strategies and exhibits variable solubility depending on the salt form .

Compound Handling Formulation Solubility

Mechanism of Action: ATP-Competitive vs. Allosteric Inhibition - A Class-Level Differentiation

AKT Kinase Inhibitor functions as an ATP-competitive inhibitor, directly blocking the catalytic activity of AKT kinases by occupying the ATP-binding pocket . This mechanism contrasts sharply with allosteric inhibitors like MK-2206, which bind to the pleckstrin homology (PH) domain and lock AKT in an inactive conformation, preventing its membrane recruitment and subsequent activation [1]. ATP-competitive inhibition provides direct, concentration-dependent blockade of kinase activity, while allosteric inhibition can be influenced by cellular levels of PIP3 and may induce distinct feedback phosphorylation patterns on AKT itself [1].

Mechanism of Action Kinase Inhibition Signal Transduction

Purity and Quality Control: A Comparative Assessment for Reproducible Research

AKT Kinase Inhibitor is commercially available with reported purity of ≥99% as determined by HPLC analysis . This level of purity is consistent with, and in some cases exceeds, that reported for comparator compounds like GSK690693 (purity >98%) [1] and Perifosine (purity ≥98%) [2]. High purity is essential for ensuring that observed biological effects are attributable to the compound of interest and not to contaminating byproducts.

Quality Control Compound Purity Reproducibility

AKT Kinase Inhibitor (842148-40-7): Defined Application Scenarios Based on Quantitative Evidence


Scenario 1: Preclinical Target Validation Requiring Balanced, Low-Nanomolar Pan-AKT Inhibition

Given its balanced biochemical potency against AKT1 (2 nM), AKT2 (13 nM), and AKT3 (9 nM) , AKT Kinase Inhibitor is the optimal tool for experiments where complete, ATP-competitive blockade of all three AKT isoforms is required. This is particularly critical in cell types where AKT3 plays a significant role, such as neuronal or certain cancer cell lines, where the 7.2-fold weaker potency of allosteric inhibitors like MK-2206 against AKT3 could lead to incomplete target inhibition and misinterpretation of results .

Scenario 2: Cellular Studies in Breast Cancer Models Demanding Cost-Effective, Potent Antiproliferative Activity

For researchers working with breast cancer cell lines like BT-474, AKT Kinase Inhibitor offers a more potent antiproliferative effect (IC50 = 1.13 μM) compared to the micromolar-range activity of lipid-based inhibitors like Perifosine . This translates to lower compound usage, reduced solvent (e.g., DMSO) exposure to cells, and a decreased risk of off-target effects associated with high micromolar concentrations, making it a more economical and precise choice for routine cellular assays.

Scenario 3: In Vivo Studies of Trop-2-Driven Tumorigenesis and AKT Dependency

AKT Kinase Inhibitor is uniquely validated in a Trop-2 expressing tumor xenograft model, where it demonstrated a significant reduction in tumor growth . This specific validation provides a clear rationale for selecting this compound over other AKT inhibitors (e.g., MK-2206, GSK690693) for studies investigating the role of AKT in Trop-2-positive cancers or for testing combination therapies in this context .

Scenario 4: Mechanistic Studies Where Direct Catalytic Inhibition is Preferred Over Allosteric Modulation

When the goal is to directly and immediately ablate AKT catalytic activity to study downstream signaling dynamics without the confounding variables of altered AKT subcellular localization or feedback hyperphosphorylation, an ATP-competitive inhibitor like AKT Kinase Inhibitor is essential . This is in contrast to allosteric inhibitors like MK-2206, which can induce distinct feedback loops and may not fully inhibit kinase activity in all cellular contexts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKT Kinase Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.